3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide 3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887878-81-1
VCID: VC4697259
InChI: InChI=1S/C22H21N3O5/c26-19(13-14-5-1-2-6-14)24-20-17-7-3-4-8-18(17)30-21(20)22(27)23-15-9-11-16(12-10-15)25(28)29/h3-4,7-12,14H,1-2,5-6,13H2,(H,23,27)(H,24,26)
SMILES: C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C22H21N3O5
Molecular Weight: 407.426

3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

CAS No.: 887878-81-1

Cat. No.: VC4697259

Molecular Formula: C22H21N3O5

Molecular Weight: 407.426

* For research use only. Not for human or veterinary use.

3-(2-cyclopentylacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide - 887878-81-1

Specification

CAS No. 887878-81-1
Molecular Formula C22H21N3O5
Molecular Weight 407.426
IUPAC Name 3-[(2-cyclopentylacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H21N3O5/c26-19(13-14-5-1-2-6-14)24-20-17-7-3-4-8-18(17)30-21(20)22(27)23-15-9-11-16(12-10-15)25(28)29/h3-4,7-12,14H,1-2,5-6,13H2,(H,23,27)(H,24,26)
Standard InChI Key BPNCOUSXQIWXDN-UHFFFAOYSA-N
SMILES C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three pharmacophoric elements:

  • Benzofuran core: A fused bicyclic system providing planar rigidity for target binding.

  • 4-Nitrophenyl carboxamide: Electron-withdrawing nitro group enhancing electrophilicity and potential hydrogen-bonding interactions.

  • 2-Cyclopentylacetamido side chain: Hydrophobic cyclopentyl moiety that may influence membrane permeability and target selectivity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₁N₃O₅
Molecular Weight407.426 g/mol
IUPAC Name3-[(2-Cyclopentylacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
XLogP3-AA (Predicted)~5.0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds5

Data derived from PubChem and computational modeling .

Synthetic Pathways and Optimization

Reported Synthesis

The compound is synthesized via a multi-step sequence:

  • Benzofuran core formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

  • Carboxamide installation: Coupling of benzofuran-2-carboxylic acid with 4-nitroaniline using carbodiimide reagents.

  • Side chain incorporation: Acylation of the 3-amino group with 2-cyclopentylacetyl chloride.

Yield optimization strategies for analogous compounds emphasize:

  • Catalyst selection: DMAP (4-dimethylaminopyridine) improves acylation efficiency .

  • Solvent systems: Dichloromethane or THF for amide bond formation .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

Key substituent effects in benzofuran-2-carboxamides:

  • R₁ (4-nitrophenyl): Nitro group enhances electron-deficient character, potentially improving target affinity.

  • R₂ (cyclopentyl): Aliphatic cyclopentyl group balances hydrophobicity and conformational flexibility, critical for CNS bioavailability .

Comparative Analysis with Structural Analogs

N-(4-Nitrophenyl)-3-(2-(m-Tolyl)Acetamido)Benzofuran-2-Carboxamide

This analog (PubChem CID: 16814826) differs by a m-tolyl group instead of cyclopentyl:

  • Molecular weight: 429.4 vs. 407.426 g/mol.

  • Lipophilicity: Higher XLogP3-AA (5.5 vs. 5.0) due to aromatic methyl group .

  • Bioactivity: Unreported, but meta-substitution may alter target selectivity.

Future Directions in Medicinal Chemistry

Priority Research Areas

  • Target identification: Molecular docking against NMDA receptors or antioxidant enzymes (e.g., SOD, catalase) .

  • ADMET profiling: In vitro assays for metabolic stability (CYP450 isoforms) and plasma protein binding.

  • Analog synthesis: Exploring replacements for the nitro group (e.g., cyano, trifluoromethyl) to reduce toxicity .

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